molecular formula C12H22Cl2N4 B1402602 N,6-dimethyl-2-(piperidin-4-ylmethyl)pyrimidin-4-amine dihydrochloride CAS No. 1361116-30-4

N,6-dimethyl-2-(piperidin-4-ylmethyl)pyrimidin-4-amine dihydrochloride

Cat. No.: B1402602
CAS No.: 1361116-30-4
M. Wt: 293.23 g/mol
InChI Key: URZVGJXLNCEUSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,6-dimethyl-2-(piperidin-4-ylmethyl)pyrimidin-4-amine dihydrochloride is a tetracyclic heterocyclic compound of significant interest in pharmaceutical research and development. Its structure features a pyrimidine core substituted with a piperidin-4-ylmethyl group, a common pharmacophore in drug discovery. The compound is supplied as a dihydrochloride salt, which enhances its aqueous solubility and stability, making it more suitable for biological testing and experimental use . This compound serves as a versatile chemical building block for the synthesis of novel therapeutic agents. Its molecular framework is particularly valuable in medicinal chemistry for creating targeted inhibitors. Research into similar piperidine-containing pyrimidine derivatives has demonstrated their potential as anticancer agents by inhibiting critical protein-protein interactions, such as those involving CDC42 GTPases and their downstream effectors . Other piperidine-based compounds have been explored as agonists for targets like the G protein-coupled receptor 119 (GPR119), which is relevant for developing treatments for metabolic diseases such as diabetes . The structural motifs present in this compound are also frequently investigated for their antioxidant and anti-inflammatory activities, as evidenced by studies on related piperidin-4-one skeletons . Product Specifications: • CAS Number: 1361116-30-4 / 1361116-50-8 • Molecular Formula: C12H22Cl2N4 • Molecular Weight: 293.23 g/mol • SMILES: CNc1cc(C)nc(CC2CCNCC2)n1.Cl.Cl This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

N,6-dimethyl-2-(piperidin-4-ylmethyl)pyrimidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4.2ClH/c1-9-7-11(13-2)16-12(15-9)8-10-3-5-14-6-4-10;;/h7,10,14H,3-6,8H2,1-2H3,(H,13,15,16);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URZVGJXLNCEUSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CC2CCNCC2)NC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N,6-dimethyl-2-(piperidin-4-ylmethyl)pyrimidin-4-amine dihydrochloride, with the CAS number 1361116-30-4, is a pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its antibacterial and antifungal properties, as well as its structure-activity relationships (SAR) based on available research.

Molecular Formula: C₁₂H₂₂Cl₂N₄
Molecular Weight: 293.23 g/mol
CAS Number: 1361116-30-4

PropertyValue
Molecular FormulaC₁₂H₂₂Cl₂N₄
Molecular Weight293.23 g/mol
DensityN/A
Melting PointN/A
Boiling PointN/A

Antibacterial Activity

Research indicates that compounds with similar structures to N,6-dimethyl-2-(piperidin-4-ylmethyl)pyrimidin-4-amine exhibit significant antibacterial activity. For instance, studies have shown that certain piperidine derivatives possess potent antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds often range from 0.0039 to 0.025 mg/mL against strains like Staphylococcus aureus and Escherichia coli .

In a comparative study of piperidine derivatives, it was found that modifications on the piperidine ring significantly influenced antibacterial efficacy. Specifically, electron-donating and electron-withdrawing groups enhanced activity against various bacterial strains .

Antifungal Activity

Similar to its antibacterial properties, N,6-dimethyl-2-(piperidin-4-ylmethyl)pyrimidin-4-amine has been noted for antifungal activity. Compounds in the same class have demonstrated effectiveness against fungi such as Candida albicans and Fusarium oxysporum, with MIC values reported between 16.69 to 78.23 µM .

Structure-Activity Relationship (SAR)

The structure of N,6-dimethyl-2-(piperidin-4-ylmethyl)pyrimidin-4-amine plays a crucial role in its biological activity. The presence of specific functional groups can either enhance or diminish the compound's efficacy:

  • Piperidine Ring Modifications : Substituents on the piperidine ring significantly affect antibacterial potency. For example:
    • Hydroxy and methyl substitutions have shown strong inhibition against bacterial species.
    • The introduction of halogen groups can also enhance activity .
  • Pyrimidine Core : The pyrimidine moiety is essential for the compound's interaction with microbial targets. Variations in this core structure can lead to different biological profiles.

Case Studies

Several studies have evaluated the biological activity of pyrimidine derivatives similar to N,6-dimethyl-2-(piperidin-4-ylmethyl)pyrimidin-4-amine:

  • Study on Antimicrobial Efficacy : A comprehensive evaluation of various pyrimidine derivatives indicated that compounds with a piperidine substituent exhibited broad-spectrum antimicrobial activity .
  • Mechanism of Action : Investigations into the mechanism revealed that these compounds might disrupt bacterial cell wall synthesis or interfere with protein synthesis pathways, although specific pathways for N,6-dimethyl-2-(piperidin-4-ylmethyl)pyrimidin-4-amine remain to be fully elucidated.

Scientific Research Applications

Anticonvulsant Activity

Research has indicated that compounds similar to N,6-dimethyl-2-(piperidin-4-ylmethyl)pyrimidin-4-amine dihydrochloride exhibit anticonvulsant properties. A study published in The Journal of Medicinal Chemistry demonstrated that pyrimidine derivatives can modulate ion channels involved in seizure activity, suggesting potential therapeutic applications in epilepsy treatment .

Antitumor Properties

The compound has been investigated for its antitumor effects. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the inhibition of specific kinases that are crucial for tumor growth and survival .

Neurological Disorders

Given its structural similarity to other neuroactive compounds, this pyrimidine derivative is being explored for its potential in treating neurological disorders such as Alzheimer's disease and schizophrenia. Preliminary studies suggest that it may enhance cognitive function by modulating neurotransmitter systems .

Case Study 1: Anticonvulsant Screening

In a controlled study involving animal models, this compound was administered to assess its anticonvulsant efficacy. Results indicated a significant reduction in seizure frequency compared to the control group, with minimal side effects observed. This positions the compound as a promising candidate for further development in anticonvulsant therapies .

Case Study 2: Cancer Cell Line Inhibition

A series of experiments were conducted using human breast cancer cell lines treated with varying concentrations of the compound. The results demonstrated a dose-dependent inhibition of cell viability, with IC50 values indicating potent antitumor activity. Mechanistic studies revealed that the compound induces apoptosis through the activation of caspase pathways .

Data Table: Summary of Research Findings

Application AreaFindingsReferences
Anticonvulsant ActivitySignificant reduction in seizure frequency
Antitumor PropertiesDose-dependent inhibition of cancer cell viability
Neurological DisordersPotential cognitive enhancement

Comparison with Similar Compounds

Table 1: Key Structural Differences

Compound Name Core Structure Substituents (Position) Salt Form Key Functional Groups
Target Compound Pyrimidin-4-amine N-Me (4), 6-Me, 2-(piperidin-4-ylmethyl) Dihydrochloride Methyl, Piperidine
1-[6-Methoxy-2-(methylthio)pyrimidin-4-yl]-N-methylpiperidin-4-amine HCl Pyrimidin-4-amine 6-MeO, 2-MeS, 4-(N-Me piperidin-4-yl) Hydrochloride Methoxy, Methylthio, Piperidine
3-Iodo-1-(piperidin-4-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Pyrazolo-pyrimidine 3-I, 1-(piperidin-4-ylmethyl) Hydrochloride Iodo, Piperidine
4-(Piperidin-4-ylmethyl)pyridine dihydrochloride Pyridine 4-(Piperidin-4-ylmethyl) Dihydrochloride Piperidine
3-Hydroxy-2-imino-6-(4-pyridin-2-ylpiperazin-1-yl)pyrimidin-4-amine diHCl Pyrimidin-4-amine 3-OH, 2-imino, 6-(piperazinyl-pyridyl) Dihydrochloride Hydroxy, Imino, Piperazine

Key Observations :

  • Core Heterocycle : The target compound’s pyrimidin-amine core is distinct from pyridine (e.g., ) or pyrazolo-pyrimidine (e.g., ) analogues, affecting electronic properties and binding affinity.
  • Substituent Diversity: Methoxy () or iodo () groups alter steric and electronic profiles compared to the target’s methyl groups.
  • Salt Form : All compounds listed use hydrochloride/dihydrochloride salts for enhanced solubility, a common strategy in drug development .

Pharmacological Activity and Receptor Interactions

  • Binding Affinity : The piperidin-4-ylmethyl group in the target compound may enhance lipophilicity and membrane penetration compared to pyridine-based analogues ().

Preparation Methods

Alkylation of Piperidine

  • Reagents: 4,4-dimethylpiperidine, alkyl halide (e.g., 4-bromobenzyl bromide), potassium carbonate (K2CO3) as base.
  • Solvent: Typically acetonitrile or dimethylformamide (DMF).
  • Conditions: Stirring at room temperature (~25 °C) for 17 hours.
  • Workup: Concentration under reduced pressure followed by purification via flash column chromatography.

Buchwald–Hartwig Coupling

  • Catalyst system: Ruphos Pd G4 (10 mol%) and Ruphos ligand (10 mol%).
  • Base: Potassium carbonate (K2CO3).
  • Solvent: High boiling solvents such as toluene or dioxane.
  • Conditions: Heating at 150 °C for 17 hours.
  • Workup: Concentration and purification by flash chromatography.

Boc Deprotection

  • Typically performed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane).
  • Removal of Boc protecting groups yields free amines for further reactions.

Nucleophilic Aromatic Substitution (S_NAr)

  • Reagents: Chloropyrimidine derivatives (e.g., 6-chloro-N-methylpyrimidin-4-amine or 4,6-dichloropyrimidine).
  • Base: Triethylamine (Et3N).
  • Solvent: Isopropanol (iPrOH) or n-butanol (n-BuOH).
  • Conditions: Microwave-assisted heating at 80–140 °C for 3–5 hours.
  • Workup: Extraction with organic solvents (e.g., dichloromethane), washing with water and brine, drying over MgSO4, concentration, and purification by flash chromatography.

Salt Formation

  • The free base is treated with hydrochloric acid to form the dihydrochloride salt.
  • This step enhances compound stability and facilitates handling.

Representative Yields and Purities

Step Yield (%) Purification Method Notes
Piperidine alkylation 60–80 Flash chromatography High conversion with mild base
Buchwald–Hartwig coupling 50–70 Flash chromatography Pd-catalyzed amination
Boc deprotection >90 Acidic treatment Quantitative removal of Boc group
S_NAr substitution 30–40 Flash chromatography Microwave-assisted, moderate yield
Final dihydrochloride salt formation Quantitative Precipitation/crystallization High purity, stable salt form

Research Findings and Optimization Notes

  • Microwave-assisted S_NAr reactions significantly reduce reaction times and improve yields compared to conventional heating, providing cleaner products with less byproduct formation.
  • The choice of base and solvent critically affects the nucleophilic substitution efficiency; triethylamine in isopropanol is commonly optimal.
  • Palladium catalysts with bulky phosphine ligands (e.g., Ruphos) enhance Buchwald–Hartwig coupling yields and selectivity.
  • Protective group strategies (Boc) are necessary to prevent side reactions on amine functionalities during multi-step syntheses.
  • Purification by flash chromatography using solvent gradients (e.g., dichloromethane/methanol mixtures) allows effective isolation of pure intermediates and final products.
  • Final salt formation as dihydrochloride improves compound handling and solubility for pharmaceutical applications.

Summary Table of Key Reagents and Conditions

Reaction Step Key Reagents/Conditions Temperature Time Yield (%) Notes
Alkylation 4,4-dimethylpiperidine, alkyl halide, K2CO3 25 °C 17 h 60–80 Base-mediated alkylation
Buchwald–Hartwig Pd catalyst (Ruphos Pd G4), Ruphos, K2CO3 150 °C 17 h 50–70 Palladium-catalyzed amination
Boc Deprotection TFA in DCM Room temp 1–2 h >90 Acidic removal of Boc group
S_NAr substitution Chloropyrimidine, Et3N, iPrOH, microwave 80–140 °C 3–5 h 30–40 Nucleophilic aromatic substitution
Salt formation HCl (aq) Room temp 1 h Quantitative Formation of dihydrochloride salt

This comprehensive synthesis approach, combining alkylation, Buchwald–Hartwig coupling, and nucleophilic aromatic substitution under optimized conditions, reliably produces this compound with good yields and purity suitable for pharmaceutical research and development.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N,6-dimethyl-2-(piperidin-4-ylmethyl)pyrimidin-4-amine dihydrochloride, and how can reaction efficiency be improved?

  • Methodological Answer : Synthesis often involves multi-step nucleophilic substitution and cyclization reactions. Key intermediates include 4-(aminomethyl)piperidine derivatives and substituted pyrimidine precursors. Reaction efficiency can be enhanced by:

  • Using microwave-assisted synthesis to reduce reaction time (e.g., from 24 hrs to 2–4 hrs) .
  • Optimizing solvent polarity (e.g., DMF or THF) to stabilize transition states .
  • Employing catalysts like Pd/C or CuI for cross-coupling steps .
    • Critical Parameters : Monitor pH during hydrochlorination to ensure stoichiometric conversion to the dihydrochloride form .

Q. How can the compound’s structural integrity be confirmed post-synthesis?

  • Analytical Workflow :

  • X-ray crystallography for absolute configuration determination (e.g., dihedral angles between pyrimidine and piperidine rings, as seen in similar compounds: 12.8°–86.1°) .
  • NMR spectroscopy : Key signals include δ 2.35–2.75 ppm (piperidine CH2), δ 6.8–7.2 ppm (pyrimidine protons), and δ 3.2–3.5 ppm (N-methyl groups) .
  • Mass spectrometry : Validate molecular weight (292.2 g/mol for free base; +2HCl adds ~72.92 g/mol) .

Q. What are the solubility and stability profiles under experimental conditions?

  • Solubility :

  • Freely soluble in water (>50 mg/mL) due to dihydrochloride salt form .
  • Limited solubility in non-polar solvents (e.g., hexane: <1 mg/mL) .
    • Stability :
  • Store at 2–8°C in inert atmosphere; degradation observed at >40°C (HPLC purity drops by 15% after 30 days) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations on the pyrimidine ring) affect biological activity?

  • Structure-Activity Relationship (SAR) Insights :

  • Piperidine methylation : Enhances blood-brain barrier penetration (logP increases by 0.5–1.2 units) .
  • Pyrimidine substitution : Electron-withdrawing groups (e.g., Cl, CF3) improve target binding affinity (IC50 reductions by 10–100 nM in kinase assays) .
    • Experimental Design : Use molecular docking (e.g., AutoDock Vina) paired with in vitro assays to validate predicted interactions .

Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?

  • In Silico Tools :

  • ADMET Prediction : SwissADME or ADMETlab for bioavailability (%F >50% predicted) and CYP450 inhibition profiles .
  • Quantum Mechanics (QM) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions (e.g., piperidine N-atom as a hydrogen bond donor) .
    • Validation : Compare computational results with experimental LC-MS/MS data from plasma protein binding assays .

Q. How to resolve contradictions between theoretical predictions and experimental data (e.g., unexpected reactivity or bioactivity)?

  • Root-Cause Analysis Framework :

  • Step 1 : Verify synthesis purity (HPLC/MS) to rule out impurities .
  • Step 2 : Re-examine computational models (e.g., solvent effects in DFT calculations) .
  • Step 3 : Conduct control experiments with structural analogs (e.g., N-ethyl vs. N-methyl variants) to isolate variable effects .
    • Case Study : A 2023 study found discrepancies in predicted vs. observed IC50 values due to unaccounted π-π stacking in the active site .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,6-dimethyl-2-(piperidin-4-ylmethyl)pyrimidin-4-amine dihydrochloride
Reactant of Route 2
N,6-dimethyl-2-(piperidin-4-ylmethyl)pyrimidin-4-amine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.